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Compound of Interest

Compound Name:
6-(Dimethoxymethyl)-2-

mercaptonicotinonitrile

CAS No.: 175277-23-3

Cat. No.: B063809

Get Quote

Executive Summary
Compound: 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile CAS Registry Number: 175277-

23-3 Molecular Formula:

Molecular Weight: 210.25 g/mol

This guide provides a comprehensive reference for the identification and quality control of 6-
(Dimethoxymethyl)-2-mercaptonicotinonitrile. This compound is a critical heterocyclic

intermediate, primarily utilized in the synthesis of kinase inhibitors and agrochemicals. Its

structural integrity relies on the stability of the acetal moiety at the C6 position and the

tautomeric equilibrium of the 2-mercapto/thione group.

Structural Dynamics & Tautomerism
Understanding the tautomeric state is a prerequisite for accurate spectral interpretation. In

solution (particularly in polar aprotic solvents like DMSO-
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), the compound predominantly exists in the thione form (pyridin-2(1H)-thione) rather than the
thiol form.

Tautomeric Equilibrium
Solid State/Polar Solvent: Thione form (favored). Characterized by a thioamide-like proton (

-H) and a

character.

Basic Conditions/S-Alkylation: Thiolate anion (favored).

Spectroscopic Implications

Thione Form
(Major in DMSO)

N-H / C=S

Thiol Form
(Minor/Transient)

N=C / S-H

  K_eq << 1  

IR: 3100-3400 cm-1 (NH)
NMR: ~13-14 ppm (NH)

Click to download full resolution via product page

Figure 1: Tautomeric equilibrium favoring the thione form in polar media, critical for NMR

assignment.

Synthesis & Sample Preparation
To ensure spectral fidelity, the sample must be prepared free of the common hydrolysis

byproduct (6-formyl derivative).

Synthesis Pathway (Enaminone Route)
The most robust synthesis involves the cyclocondensation of an acetal-protected enaminone

with 2-cyanothioacetamide.

Precursor Formation: Reaction of 1,1-dimethoxypropan-2-one with DMF-DMA yields 4-

(dimethylamino)-1,1-dimethoxy-3-buten-2-one.
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Cyclization: The enaminone reacts with 2-cyanothioacetamide in the presence of sodium

alkoxide.

Acidification: Careful neutralization precipitates the product while preserving the acid-

sensitive acetal group.

Analytical Sample Preparation
NMR Solvent: DMSO-

(99.9% D) is required. CDCl

is often insufficient due to poor solubility of the thione form.

Handling: Avoid prolonged exposure to aqueous acid to prevent deprotection of the

dimethoxymethyl group to the aldehyde.

Spectroscopic Data Specifications
Nuclear Magnetic Resonance ( H & C NMR)
Data reflects the thione tautomer in DMSO-

.

Table 1:

H NMR Assignments (400 MHz, DMSO-

)
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Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic

NH 13.80 - 14.20 Broad Singlet 1H -

Thioamide

proton

(deshielded).

H-4 8.15 - 8.25 Doublet 1H 8.0

Deshielded

by adjacent

CN group

(anisotropy).

H-5 6.90 - 7.05 Doublet 1H 8.0

Shielded

relative to H-

4; typical for

pyridine

-proton.

Acetal CH 5.25 - 5.35 Singlet 1H -

Methine

proton of the

acetal group.

OMe 3.35 - 3.45 Singlet 6H -

Two

equivalent

methoxy

groups.

Table 2:

C NMR Assignments (100 MHz, DMSO-

)
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Carbon Type
Shift (

, ppm)
Assignment

C=S 178.5
C-2 (Thione carbon, highly

deshielded).

C-6 154.2
Quaternary C attached to

acetal.

C-4 142.8 Aromatic CH.

CN 116.5 Nitrile carbon.

C-5 108.3 Aromatic CH.

C-3 105.1 Quaternary C (C-CN).

Acetal CH 100.5 Characteristic acetal methine.

OMe 53.8 Methoxy carbons.

Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the functional groups, specifically distinguishing the nitrile and the

thione/thioamide state.

Nitrile (

): Sharp, strong band at 2220–2230 cm

.

Amine/Amide (

): Broad band at 3100–3250 cm

(indicative of the thione tautomer hydrogen bonded network).

Thione (

): Characteristic absorptions in the fingerprint region, often around 1150–1200 cm
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.

Ether (

): Strong stretching vibrations at 1050–1100 cm

(acetal).

Mass Spectrometry (MS)
Ionization Mode: ESI+ or EI (70 eV)

Molecular Ion (

):

210.

Base Peak: Often observed at

179 (Loss of

) or

75 (Acetal fragment).

Fragmentation Pathway (EI):

210: Parent Ion.

179:

. Loss of one methoxy group is the primary fragmentation channel.

151:

. Loss of the entire acetal side chain (less common) or sequential loss of CO.
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Molecular Ion (M+)
m/z 210

[M - OMe]+
m/z 179

- OCH3 (31)

Core Pyridine Fragment
m/z ~135

- C2H4O

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway in Electron Impact (EI) mass spectrometry.

Experimental Validation Protocol
To verify the identity of a synthesized batch, follow this rapid validation workflow:

Solubility Check: Dissolve 5 mg in 0.5 mL DMSO-

. The solution should be clear yellow. Turbidity suggests inorganic salts (NaCl/NaBr) from the
neutralization step.

H-NMR Acquisition: Run a standard 16-scan proton NMR.

Checkpoint: Verify the singlet at ~5.3 ppm (Acetal). If this is a doublet or absent, hydrolysis

to the aldehyde has occurred.

Checkpoint: Verify the integration of OMe (6H) vs Aromatic H (1H each).

IR Confirmation: Run a neat sample (ATR). Confirm the presence of the CN peak at 2222 cm

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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